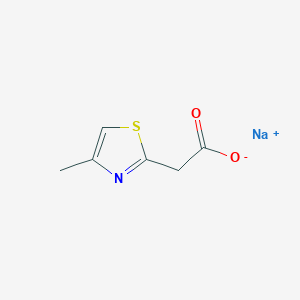

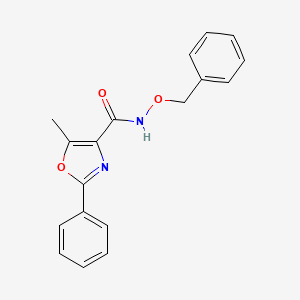

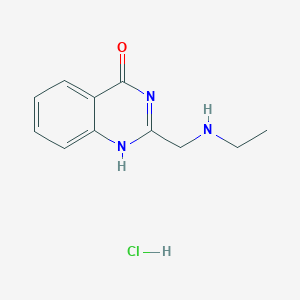

sodium;2-(1,2,4-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compound “sodium;2-(1,2,4-triazol-1-yl)acetate” is known as Proline-, Glutamic Acid-, Leucine-Rich Protein 1 (PELP1). This compound is a nuclear receptor coactivator and is involved in the modulation of estrogen receptor functions. It plays a significant role in hormone-dependent cancers, including breast, endometrial, and ovarian cancers .

Méthodes De Préparation

Industrial Production Methods: Industrial production of PELP1 is carried out using large-scale fermentation processes. The host cells, often bacteria or yeast, are cultured in bioreactors under controlled conditions to produce the protein. The protein is then purified using various chromatographic techniques to achieve the desired purity and activity.

Analyse Des Réactions Chimiques

Types of Reactions: Proline-, Glutamic Acid-, Leucine-Rich Protein 1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

Phosphorylation: Addition of phosphate groups to the protein, often mediated by kinases.

Dephosphorylation: Removal of phosphate groups by phosphatases.

Protein-Protein Interactions: Binding with other proteins, such as estrogen receptors.

Common Reagents and Conditions:

Kinases and Phosphatases: Enzymes that add or remove phosphate groups.

Buffer Solutions: Maintain the pH and ionic strength during reactions.

Cofactors: Molecules required for enzyme activity, such as ATP for phosphorylation.

Major Products Formed: The major products formed from these reactions are phosphorylated or dephosphorylated forms of PELP1, which have different biological activities.

Applications De Recherche Scientifique

Proline-, Glutamic Acid-, Leucine-Rich Protein 1 has several scientific research applications:

Mécanisme D'action

PELP1 exerts its effects by interacting with estrogen receptors and modulating their genomic and non-genomic functions. It enhances the transcriptional activity of estrogen receptors, leading to the expression of genes involved in cell proliferation and survival. PELP1 also interacts with other signaling molecules, such as c-Src kinase, to promote cell migration and anchorage-independent growth .

Comparaison Avec Des Composés Similaires

Steroid Receptor Coactivator-1 (SRC-1): Another nuclear receptor coactivator involved in hormone signaling.

Nuclear Receptor Coactivator-2 (NCoA-2): Functions similarly to PELP1 in modulating receptor activity.

Comparison: PELP1 is unique in its ability to interact with both genomic and non-genomic pathways of estrogen receptors. Unlike SRC-1 and NCoA-2, PELP1 has a more pronounced role in cancer progression and metastasis, making it a critical target for cancer research .

Propriétés

IUPAC Name |

sodium;2-(1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYZVGMQWYKDBW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B7817928.png)

![N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B7817941.png)

![N-(3-acetylphenyl)-2-{2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B7817963.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B7817978.png)

![2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride](/img/structure/B7818007.png)